An In-Depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
An In-Depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzotriazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. This technical guide details a proposed synthetic pathway and comprehensive characterization protocol for a specific derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. The methodologies outlined are based on established chemical principles and analogous syntheses reported in the literature, providing a robust framework for its preparation and validation in a research setting. This document serves as a practical resource for scientists engaged in the discovery and development of novel therapeutic agents.
Introduction
Benzotriazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique chemical structure of the benzotriazole nucleus, featuring a fused benzene and triazole ring, allows for versatile functionalization, making it an attractive template for drug design. The introduction of an amino group at the 5-position and a 4-methoxyphenyl group at the N-2 position is anticipated to modulate the molecule's electronic properties and biological interactions.
This guide provides a comprehensive overview of a proposed, efficient synthetic route and the analytical characterization of the title compound, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. As no single source currently details this specific protocol, the following sections consolidate and adapt established procedures for related compounds to present a reliable experimental plan.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with the formation of a nitro-substituted benzotriazole precursor, followed by the reduction of the nitro group to the target amine.
Step 1: Synthesis of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3)
The initial step involves the reaction of 4-nitro-o-phenylenediamine (1) with sodium nitrite under acidic conditions to form the 5-nitrobenzotriazole intermediate, which is then coupled with 4-iodoanisole (2) in a copper-catalyzed Ullmann condensation.
Experimental Protocol:
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Diazotization: To a stirred solution of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) in glacial acetic acid (30 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5°C. The reaction mixture is stirred for 1 hour at this temperature.
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Ullmann Condensation: To the reaction mixture, 4-iodoanisole (2.34 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol) are added.
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The mixture is heated to reflux at 110-120°C for 12 hours, with monitoring by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
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The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
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The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) as a solid.
Step 2: Synthesis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole (4)
The final step is the reduction of the nitro group of intermediate 3 to the corresponding amino group using a standard reducing agent like tin(II) chloride.
Experimental Protocol:
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To a solution of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) (2.70 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.28 g, 50 mmol) is added.
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The reaction mixture is stirred and heated to reflux at 80°C for 4 hours. The progress of the reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
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After completion, the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate (100 mL) and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The resulting mixture is filtered to remove tin salts. The organic layer is separated, washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by recrystallization from an ethanol/water mixture to afford the final product, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole (4).
Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Melting Point Determination
The melting point of the final product is determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is recorded using a KBr pellet method.
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A small amount of the dried sample is mixed with spectroscopic grade KBr powder.
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The mixture is pressed into a thin, transparent pellet.
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The spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational frequencies corresponding to the functional groups (N-H, C-H, C=C, N=N, C-O) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
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Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of DMSO-d₆.
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¹H NMR and ¹³C NMR spectra are acquired at room temperature.
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Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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The solution is infused into the ESI source in positive ion mode.
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The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is determined to confirm the molecular weight and elemental composition of the compound.
Data Presentation: Predicted Physicochemical and Spectroscopic Data
The expected analytical data for the title compound are summarized below. These values are predicted based on data from structurally similar compounds found in the literature.[1][2][3]
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted Melting Point | 175-185 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.05 (d, J=9.0 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 1H, Ar-H), 7.20 (d, J=9.0 Hz, 2H, Ar-H), 7.15 (d, J=2.0 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 5.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.5, 148.0, 142.1, 135.5, 129.8, 126.5, 118.0, 115.2, 114.8, 110.1, 55.9 |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3050 (Ar C-H stretch), 1620 (N-H bend), 1590, 1510 (C=C stretch, aromatic), 1450 (N=N stretch, triazole), 1250 (C-O stretch, ether), 1170 (C-N stretch)[4] |
| HRMS (ESI-TOF) | m/z: Calculated for C₁₃H₁₃N₄O [M+H]⁺: 241.1084; Found: 241.10XX |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic and characterization workflows.
Caption: Proposed synthetic pathway for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole.
Caption: Workflow for the purification and characterization of the synthesized compound.
Potential Applications in Drug Development
Derivatives of benzotriazole are known to possess a wide array of pharmacological activities. Aminobenzotriazoles, in particular, have been investigated as mechanism-based inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[5][6][7][8] This inhibitory action can be leveraged to enhance the bioavailability of other drugs or to study metabolic pathways. Furthermore, the structural motifs present in the title compound are found in molecules with potential anticancer, antiviral, and antimicrobial activities.[9][10] The synthesized 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole can serve as a valuable intermediate or a lead compound for the development of novel therapeutic agents targeting these disease areas.
Conclusion
This technical guide outlines a feasible and detailed methodology for the synthesis and characterization of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. By providing step-by-step experimental protocols, predicted analytical data, and clear workflow diagrams, this document equips researchers and drug development professionals with the necessary information to prepare and validate this promising heterocyclic compound for further investigation in medicinal chemistry and pharmacological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
